molecular formula C8H8Cl2 B1348551 2-Chloro-1-(chloromethyl)-4-methylbenzene CAS No. 2719-39-3

2-Chloro-1-(chloromethyl)-4-methylbenzene

Cat. No. B1348551
CAS RN: 2719-39-3
M. Wt: 175.05 g/mol
InChI Key: RQYVMDCDEGTWQD-UHFFFAOYSA-N
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Description

“2-Chloro-1-(chloromethyl)-4-methylbenzene” is a chemical compound with the molecular formula C7H6Cl21. It is also known as "Benzene, 1-chloro-2-(chloromethyl)-"1.



Synthesis Analysis

The synthesis of this compound is not directly available. However, there are related compounds such as “4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol” that have been synthesized and characterized for their antibacterial activity2.



Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(chloromethyl)-4-methylbenzene” is based on structures generated from information available in ECHA’s databases34.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds undergo reactions such as the E2 reaction, which is a single-step concerted reaction with one transition state5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds have their properties listed in databases such as the ECHA CHEM database37.


Scientific Research Applications

  • Polymer Synthesis:

    • Hontis et al. (1999) discussed the use of chloromethyl-4-(n-butylsulfinyl)methylbenzene in polymerization mechanisms, particularly in the synthesis of poly(p-arylene vinylene) precursors. They found that both radical and anionic mechanisms occur, leading to the formation of high and low molecular weight polymer fractions (Hontis, M. V. D. Borght, D. Vanderzande, & J. Gelan, 1999).
  • Chemical Thermodynamics:

    • Nesterova et al. (1985) investigated isomerization equilibria in various chloro-substituted methylbenzenes, including 2-Chloro-1-(chloromethyl)-4-methylbenzene. This study contributes to understanding the thermodynamic properties and interactions of such compounds (Nesterova, A. Rozhnov, T. Malova, & E. N. Kovzel, 1985).
  • Organic Chemistry and Synthesis:

    • In 2006, Yang et al. described a process involving chloromethylation of substrates, where 2-Chloro-1-(chloromethyl)-4-methylbenzene plays a role in the introduction of methyl groups into aromatic rings. This is crucial for synthesizing various organic compounds, including coenzyme Q homologs and analogs (Yang, L. Weng, & Hu Zheng, 2006).
  • Gas-phase Reactions:

    • Maccoll and Umaña (1975) explored the gas-phase thermal decomposition of 1-(1-chloroethyl)-2-methylbenzene, which is closely related to 2-Chloro-1-(chloromethyl)-4-methylbenzene. This study provides insight into the mechanisms and products of such decompositions (Maccoll & Umaña, 1975).
  • Electrochemistry:

    • Bertin and Hamill (1964) studied the electron capture cross sections of chloromethane derivatives, including compounds similar to 2-Chloro-1-(chloromethyl)-4-methylbenzene. This research aids in understanding the electron capture processes in organic halides (Bertin & W. H. Hamill, 1964).

Safety And Hazards

The safety and hazards associated with “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds have their safety data listed in databases such as the ECHA CHEM database348.


Future Directions

The future directions for the study and application of “2-Chloro-1-(chloromethyl)-4-methylbenzene” are not directly available. However, related compounds are being studied for their potential applications910.


Please note that the information provided is based on the best available data and may not be fully comprehensive or up-to-date. For more detailed and specific information, consulting official sources or conducting further research is recommended.


properties

IUPAC Name

2-chloro-1-(chloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYVMDCDEGTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335853
Record name 2-chloro-1-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(chloromethyl)-4-methylbenzene

CAS RN

2719-39-3
Record name 2-Chloro-1-(chloromethyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Bermejo, CG Blanco, MD Guillén - Journal of Chromatography A, 1986 - Elsevier
Eighteen compounds obtained from the chlorinationof mixtures of 1,4-dimethylbenzene and [ 2 H 10 ]-1,4-dimethylbenzene in the ring and methyl groups were separated by capillary …
Number of citations: 24 www.sciencedirect.com
J Bermejo, CG Blanco, MD Guillen - Journal of Chromatography A, 1985 - Elsevier
The chromatographic separation on six different stationary phases of a mixture of nine nuclear and side-chain chloro derivatives, obtained from the uncatalysed chlorination of 1,4-…
Number of citations: 10 www.sciencedirect.com
D Wade - Chemico-biological interactions, 1999 - Elsevier
The topic of deuterium isotope effects is usually concerned with the effects on chemical reactions that are caused by the substitution of deuterium atoms for protium, or hydrogen, atoms …
Number of citations: 280 www.sciencedirect.com

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